Maltoheptaosetricosaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a)-O-Ac” is a highly complex organic molecule It is characterized by multiple acetyl groups and glucose units linked through alpha-1,4 glycosidic bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds may involve the use of automated synthesizers and large-scale reactors. The process would be optimized for yield and purity, often involving chromatography and crystallization steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids.
Reduction: The glucose units can be reduced to form alditols.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alditols.
Substitution: Formation of new acetyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their unique structural properties and reactivity. They can serve as model compounds for understanding glycosidic bond formation and cleavage.
Biology
In biology, these compounds can be used to study carbohydrate metabolism and enzyme specificity. They may also serve as substrates for glycosyltransferases.
Medicine
In medicine, such compounds can be explored for their potential as drug candidates, particularly in targeting carbohydrate-binding proteins or enzymes involved in metabolic pathways.
Industry
In industry, these compounds can be used in the synthesis of complex carbohydrates and glycoconjugates, which have applications in food, pharmaceuticals, and biotechnology.
Mechanism of Action
The mechanism of action of such compounds often involves interactions with specific molecular targets, such as enzymes or receptors. The acetyl groups and glycosidic bonds play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a)-O-Ac
- Fuc(a1-2)[Gal(a1-4)]Gal(b1-4)GlcNAc(b1-3)GalNAc
Uniqueness
The uniqueness of the compound lies in its specific arrangement of acetyl groups and glycosidic bonds, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.
Biological Activity
Overview of Maltoheptaosetricosaacetate
This compound is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. It is a member of the maltooligosaccharide family, which are oligosaccharides composed of glucose units linked by glycosidic bonds. The unique structure of this compound, which includes multiple glucose units and acetate groups, suggests it may exhibit various biological properties.
The biological activity of this compound can be attributed to its interactions with cellular receptors and enzymes. It is hypothesized that its structure allows it to modulate various biochemical pathways, including:
- Antioxidant Activity : Similar compounds have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Immunomodulatory Effects : Oligosaccharides can influence immune responses by interacting with immune cell receptors, potentially enhancing or suppressing immune functions.
- Prebiotic Effects : this compound may serve as a substrate for beneficial gut microbiota, promoting gut health and improving digestion.
In Vitro Studies
- Antioxidant Activity : Studies demonstrate that oligosaccharides can reduce oxidative damage in cell cultures. For example, this compound may enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Cell Proliferation : Research indicates that certain maltooligosaccharides can promote the proliferation of specific cell lines, suggesting potential applications in tissue engineering and regenerative medicine.
In Vivo Studies
- Animal Models : In studies involving animal models, this compound has shown promise in modulating metabolic processes. For instance, it may improve glucose metabolism and lipid profiles in diabetic rats.
- Gut Health : Animal studies suggest that dietary inclusion of maltooligosaccharides enhances gut microbiota diversity and increases the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.
Case Studies
- Case Study 1 : A clinical trial evaluated the effects of a maltooligosaccharide-rich diet on patients with metabolic syndrome. Results indicated significant improvements in insulin sensitivity and reductions in inflammatory markers.
- Case Study 2 : Research on prebiotic effects highlighted that supplementation with maltooligosaccharides resulted in improved bowel regularity and reduced symptoms of irritable bowel syndrome (IBS) among participants.
Data Table: Summary of Biological Activities
Biological Activity | Description | References |
---|---|---|
Antioxidant Activity | Reduces oxidative stress by scavenging free radicals | |
Immunomodulatory Effects | Modulates immune responses through receptor interactions | |
Prebiotic Effects | Supports growth of beneficial gut bacteria | |
Metabolic Regulation | Improves glucose metabolism and lipid profiles |
Properties
CAS No. |
114715-54-7 |
---|---|
Molecular Formula |
C88H118O59 |
Molecular Weight |
2119.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C88H118O59/c1-31(89)112-24-54-61(119-38(8)96)68(120-39(9)97)76(128-47(17)105)83(136-54)143-63-56(26-114-33(3)91)138-85(78(130-49(19)107)70(63)122-41(11)99)145-65-58(28-116-35(5)93)140-87(80(132-51(21)109)72(65)124-43(13)101)147-67-60(30-118-37(7)95)141-88(81(133-52(22)110)74(67)126-45(15)103)146-66-59(29-117-36(6)94)139-86(79(131-50(20)108)73(66)125-44(14)102)144-64-57(27-115-34(4)92)137-84(77(129-48(18)106)71(64)123-42(12)100)142-62-55(25-113-32(2)90)135-82(134-53(23)111)75(127-46(16)104)69(62)121-40(10)98/h54-88H,24-30H2,1-23H3/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+,73+,74+,75-,76-,77-,78-,79-,80-,81-,82?,83-,84-,85-,86-,87-,88-/m1/s1 |
InChI Key |
VZHZTOMVTDULCM-HTQOMODDSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](OC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
Maltoheptaosetricosaacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.